Unii-LP3ZF53zsq

説明

UNII-LP3ZF53Zsq is a unique hybrid multidentate phosphine-alkene ligand designed for transition metal coordination chemistry and catalysis. Such ligands are typically employed to stabilize transition metal centers in catalytic cycles, enhancing selectivity and activity in reactions like cross-coupling, hydrogenation, or olefin polymerization . The compound’s unique identifier (UNII) indicates regulatory recognition, likely for pharmaceutical or industrial applications, though its exact role remains unspecified in the available literature.

特性

分子式 |

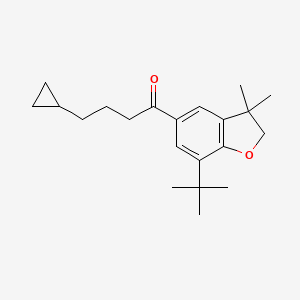

C21H30O2 |

|---|---|

分子量 |

314.5 g/mol |

IUPAC名 |

1-(7-tert-butyl-3,3-dimethyl-2H-1-benzofuran-5-yl)-4-cyclopropylbutan-1-one |

InChI |

InChI=1S/C21H30O2/c1-20(2,3)16-11-15(18(22)8-6-7-14-9-10-14)12-17-19(16)23-13-21(17,4)5/h11-12,14H,6-10,13H2,1-5H3 |

InChIキー |

DAEKZKUAFVMFKP-UHFFFAOYSA-N |

正規SMILES |

CC1(COC2=C1C=C(C=C2C(C)(C)C)C(=O)CCCC3CC3)C |

同義語 |

1-(7-tert-butyl-2,3-dihydro-3,3-dimethylbenzo(b)furan-5-yl)-4-cyclopropylbutan-1-one PGV 20229 PGV-20229 |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

To contextualize UNII-LP3ZF53Zsq, we compare it with two structurally and functionally related ligands: 1,2-Bis(diphenylphosphino)ethane (dppe) and Triphenylphosphine (PPh₃). These compounds were selected based on their prevalence in coordination chemistry and catalytic applications.

Table 1: Structural and Functional Comparison

Key Research Findings:

Electronic Flexibility: Unlike PPh₃, which primarily acts as a σ-donor, UNII-LP3ZF53Zsq’s alkene moiety introduces π-accepting properties. This dual functionality can stabilize electron-deficient metal centers, a feature critical for catalytic cycles in hydrogenation or C–H activation .

Steric Effects : Compared to dppe’s rigid backbone, UNII-LP3ZF53Zsq’s hybrid structure may offer tunable steric bulk, enabling selective substrate binding in asymmetric catalysis. This aligns with trends in ligand design for enantioselective synthesis .

Stability in Reaction Media : Phosphine-alkene hybrids like UNII-LP3ZF53Zsq exhibit superior thermal stability over PPh₃, which often decomposes under harsh conditions. This makes them viable for high-temperature industrial processes .

Mechanistic and Industrial Relevance

- Catalytic Efficiency : In Pd-catalyzed cross-coupling, UNII-LP3ZF53Zsq’s alkene group may reduce oxidative addition barriers, a limitation observed with PPh₃ in Suzuki-Miyaura reactions .

- Economic Impact: Ligands like dppe and PPh₃ dominate large-scale catalysis, but UNII-LP3ZF53Zsq’s hybrid design could lower catalyst loading requirements, reducing costs in pharmaceutical manufacturing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。